

1-Benzofuran-2-sulfonyl chloride molecular weight

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Compound of Interest

Compound Name: 1-Benzofuran-2-sulfonyl chloride

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An In-Depth Technical Guide to **1-Benzofuran-2-sulfonyl chloride**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-Benzofuran-2-sulfonyl chloride is a specialized chemical intermediate of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates the biologically significant benzofuran scaffold and a highly reactive sulfonyl chloride group. This combination makes it a valuable building block for the synthesis of novel sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of **1-Benzofuran-2-sulfonyl chloride**, detailing its core molecular properties, plausible synthetic and purification strategies, spectroscopic characterization, key chemical reactions, and its strategic application in the design and development of new therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Molecular Profile

1-Benzofuran-2-sulfonyl chloride, with the CAS Number 17070-58-5, is a solid, crystalline compound at room temperature, often appearing as a white to light yellow powder.^[1] Its molecular structure features a planar benzofuran ring system, where the sulfonyl chloride moiety is attached at the C2 position. This specific substitution pattern defines its reactivity and utility. The electrophilic sulfur atom of the sulfonyl chloride group is the primary site for

nucleophilic attack, while the benzofuran ring provides a rigid, aromatic core that is frequently found in biologically active molecules and natural products.[2][3]

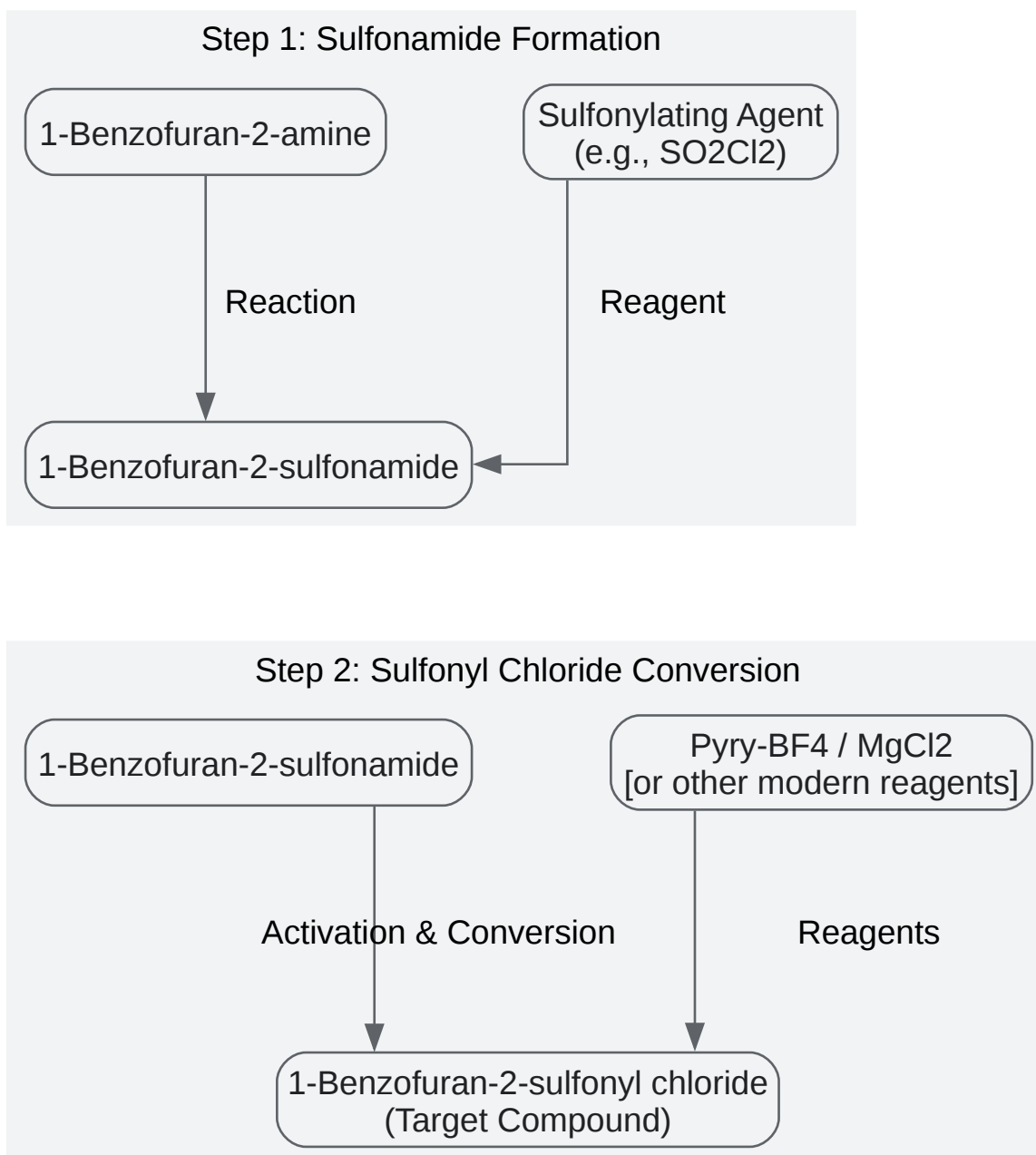
Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ ClO ₃ S	[4][5][6]
Molecular Weight	216.64 g/mol	[1][4][5][7]
CAS Number	17070-58-5	[4][5][7]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	78-80 °C	[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl</chem>	[8]
InChIKey	RWCKBBSBRTUUHR-UHFFFAOYSA-N	[1][8]

Synthesis and Purification

The synthesis of aryl sulfonyl chlorides can be approached through several established methods. While a specific, peer-reviewed synthesis for **1-Benzofuran-2-sulfonyl chloride** is not readily available, a highly plausible and common route involves the chlorosulfonation of a suitable precursor, such as a sulfonamide or directly from the benzofuran heterocycle, although the latter can be challenging due to the potential for competing electrophilic substitution on the ring. A robust method involves the conversion of a primary sulfonamide, which can be synthesized from the corresponding amine.

Proposed Synthetic Workflow

The conversion of a stable, accessible primary sulfonamide into the more reactive sulfonyl chloride is a modern and chemoselective approach, avoiding harsh reagents that could degrade the benzofuran ring.[9]



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Caption: Proposed two-step synthesis of **1-Benzofuran-2-sulfonyl chloride**.

Experimental Protocol: Conversion of Sulfonamide to Sulfonyl Chloride

This protocol is based on modern methodologies for the chemoselective conversion of primary sulfonamides to sulfonyl chlorides, prized for their mild conditions.^[9]

- **Reaction Setup:** To a dry, oven-flamed flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzofuran-2-sulfonamide (1.0 equivalent), magnesium chloride (2.5 equivalents), and a suitable solvent such as tert-butanol (0.1 M).
- **Reagent Addition:** Add the activating agent, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pry-BF₄, 2.0 equivalents), to the suspension.
- **Reaction Conditions:** Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 3-5 hours.
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure **1-Benzofuran-2-sulfonyl chloride**.

Causality: The use of an activating agent like Pry-BF₄ with MgCl₂ allows for the selective activation of the poorly nucleophilic sulfonamide under mild conditions, preserving the integrity of the sensitive benzofuran moiety.^[9] This avoids the harsh, strongly acidic or oxidative conditions of traditional sulfonyl chloride syntheses (e.g., using chlorosulfonic acid), which could lead to undesired side reactions on the electron-rich furan portion of the molecule.^[10]

Spectroscopic Characterization

Structural confirmation of **1-Benzofuran-2-sulfonyl chloride** relies on a combination of standard spectroscopic techniques. The data presented below are expected values based on the known spectroscopic behavior of its constituent functional groups.

Technique	Expected Signature Features
FT-IR	Strong characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonyl chloride group, expected in the ranges of 1370-1410 cm^{-1} and 1166-1204 cm^{-1} , respectively. [11] Aromatic C-H and C=C stretching bands will also be present.
^1H NMR	A complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the benzene ring. A distinct singlet for the proton at the C3 position of the furan ring, likely downfield due to the influence of the adjacent sulfonyl group.
^{13}C NMR	Signals corresponding to the eight unique carbon atoms of the benzofuran ring system. The carbon atom attached to the sulfonyl chloride group (C2) would be significantly deshielded.
Mass Spec.	The molecular ion peak (M^+) should be observable, along with a characteristic $\text{M}+2$ peak at approximately one-third the intensity of M^+ , which is indicative of the presence of a single chlorine atom (^{35}Cl and ^{37}Cl isotopes). [11]

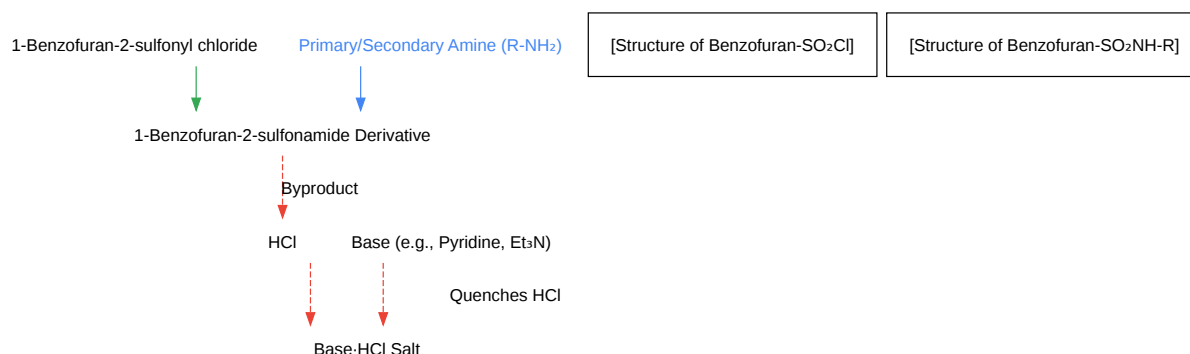
Self-Validation: The combined data provides a self-validating system. For instance, the presence of the chlorine isotope pattern in the mass spectrum corroborates the identity of the sulfonyl chloride group, whose vibrational frequencies are observed in the IR spectrum and whose electron-withdrawing effect is evident in the ^1H and ^{13}C NMR spectra.

Chemical Reactivity and Mechanistic Insights

The primary utility of **1-Benzofuran-2-sulfonyl chloride** stems from its reactivity as a potent electrophile. The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack.

Key Reaction: Sulfonamide Synthesis

Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening.[12]



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Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonylation

- **Dissolution:** Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents).
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

- Addition of Sulfonyl Chloride: Dissolve **1-Benzofuran-2-sulfonyl chloride** (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with stirring.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
- Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude sulfonamide product, which can be further purified by recrystallization or chromatography.

Trustworthiness: This protocol is a standard and reliable method for sulfonamide formation. The inclusion of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling the reaction mixture ensures selectivity and minimizes degradation of reactants.

Applications in Medicinal Chemistry and Drug Development

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[2][13][14]}

1-Benzofuran-2-sulfonyl chloride serves as a critical tool for leveraging this scaffold in drug discovery campaigns:

- Scaffold for Combinatorial Chemistry: It is an ideal starting material for creating large, diverse libraries of novel sulfonamides. By reacting it with a wide array of commercially available amines, researchers can rapidly generate hundreds or thousands of distinct compounds for high-throughput screening.^[12]

- **Bioisostere for Carboxamides:** The sulfonamide group is often used as a bioisostere for amide bonds, offering different physicochemical properties, such as improved metabolic stability or altered hydrogen bonding capacity, which can be beneficial for optimizing drug candidates.
- **Targeting Specific Pathways:** Benzofuran-sulfonamide conjugates have been specifically designed to target key biological pathways. For example, derivatives have been synthesized to act as inhibitors of the hypoxia-inducible factor (HIF-1) pathway, which is implicated in cancer progression.^[14]

Handling, Storage, and Safety

As with all sulfonyl chlorides, **1-Benzofuran-2-sulfonyl chloride** must be handled with care due to its reactivity and corrosive nature.

- **Handling:** Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.^[15] Avoid inhalation of dust and contact with skin and eyes.^[16] It is a lachrymator and corrosive.
- **Storage:** The compound is moisture-sensitive. It reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.^[16]
- **First Aid:** In case of skin contact, immediately wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.^[17] If inhaled, move to fresh air.

Conclusion

1-Benzofuran-2-sulfonyl chloride is a high-value reagent that provides a direct entry point to a rich chemical space of novel benzofuran-2-sulfonamides. Its well-defined reactivity, combined with the proven biological relevance of the benzofuran core, makes it an indispensable tool for scientists and researchers in drug discovery. Understanding its properties, synthesis, and safe handling is paramount to successfully exploiting its potential in the development of next-generation therapeutics.

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